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molecular formula C22H12Cl6O4 B177459 Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate CAS No. 15781-74-5

Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate

Cat. No. B177459
M. Wt: 553 g/mol
InChI Key: RNBMJSSNLLUUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290476B2

Procedure details

A mixture of ethyl 4-aminobenzoate (2.85 g, 17.2 mmol) and bis(2,4,6-trichlorophenyl) 2-benzylmalonate (11.4 g, 20.7 mmol, Intermediate 33: step a) was microwaved at 250° C. for 15 minutes (Biotage Initiator). The reaction was then allowed to cool to room temperature, and the resulting tan semisolid was dispersed in ether (15 mL) and filtered. The beige filter cake was washed with ether (1×15 mL) and dried at 100° C. to provide the title compound as a light beige powder.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([CH:20]([C:33](OC1C(Cl)=CC(Cl)=CC=1Cl)=[O:34])[C:21](OC1C(Cl)=CC(Cl)=CC=1Cl)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CCOCC>[CH2:13]([C:20]1[C:21](=[O:22])[NH:1][C:2]2[C:3]([C:33]=1[OH:34])=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=2)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
Name
Intermediate 33
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
step a) was microwaved at 250° C. for 15 minutes (Biotage Initiator)
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The beige filter cake was washed with ether (1×15 mL)
CUSTOM
Type
CUSTOM
Details
dried at 100° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(NC2=CC=C(C=C2C1O)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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